N-(Piperidin-2-ylmethyl)ethanamine

Description

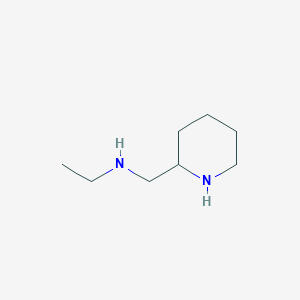

Structure

3D Structure

Propriétés

IUPAC Name |

N-(piperidin-2-ylmethyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-2-9-7-8-5-3-4-6-10-8/h8-10H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXNVNBQRMGFOTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1CCCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60474940 | |

| Record name | N-(Piperidin-2-ylmethyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60474940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120990-88-7 | |

| Record name | N-(Piperidin-2-ylmethyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60474940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to N-(Piperidin-2-ylmethyl)ethanamine: Synthesis, Properties, and Applications

This technical guide provides a comprehensive overview of N-(Piperidin-2-ylmethyl)ethanamine, a piperidine derivative with significant potential in medicinal chemistry and drug discovery. The document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth insights into its chemical structure, a reliable synthetic route, physicochemical properties, and prospective applications.

Introduction: The Significance of the Piperidine Scaffold

The piperidine motif is a cornerstone in the architecture of many pharmaceuticals and biologically active compounds.[1] This six-membered nitrogen-containing heterocycle is a prevalent feature in numerous drug classes, valued for its ability to impart favorable pharmacokinetic properties, including improved solubility and metabolic stability.[1] The strategic functionalization of the piperidine ring allows for the fine-tuning of a molecule's interaction with biological targets. N-(Piperidin-2-ylmethyl)ethanamine, with its ethylamine substituent at the 2-position of the piperidine ring, represents a versatile scaffold for the development of novel therapeutic agents.

Chemical Structure and Properties

The chemical structure of N-(Piperidin-2-ylmethyl)ethanamine consists of a piperidine ring substituted at the 2-position with a methylamine group, which is further N-ethylated.

Molecular Formula: C₈H₁₈N₂

Molecular Weight: 142.24 g/mol

Physicochemical Properties (Predicted)

| Property | Value | Source |

| Molecular Weight | 142.24 g/mol | Calculated |

| Topological Polar Surface Area (TPSA) | 24.06 Ų | [2] |

| logP (Octanol-Water Partition Coefficient) | 0.5955 | [2] |

| Hydrogen Bond Donors | 2 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

| Rotatable Bonds | 3 | [2] |

Note: The TPSA, logP, and hydrogen bond data are for the isomeric N-(piperidin-3-ylmethyl)ethanamine and are expected to be very similar for the 2-substituted analog.

Synthesis of N-(Piperidin-2-ylmethyl)ethanamine

A robust and efficient method for the synthesis of N-(Piperidin-2-ylmethyl)ethanamine is through the reductive amination of a suitable precursor. A two-step synthetic strategy, starting from the commercially available 2-(aminomethyl)piperidine, is proposed. This approach involves the reaction of the primary amine with acetaldehyde to form an intermediate imine, which is then reduced in situ to the desired secondary amine.

Synthetic Workflow Diagram

Caption: Proposed two-step synthesis of N-(Piperidin-2-ylmethyl)ethanamine.

Detailed Experimental Protocol: Reductive Amination

This protocol is adapted from established procedures for the reductive amination of similar piperidine derivatives.[4]

Materials:

-

2-(Aminomethyl)piperidine

-

Acetaldehyde

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of 2-(aminomethyl)piperidine (1.0 eq) in 1,2-dichloroethane (DCE, 0.2 M), add acetaldehyde (1.2 eq) at room temperature.

-

Stir the reaction mixture for 30 minutes to allow for the formation of the intermediate imine.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. The use of a mild reducing agent like NaBH(OAc)₃ is crucial to selectively reduce the imine in the presence of the aldehyde.

-

Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain N-(Piperidin-2-ylmethyl)ethanamine.

Potential Applications in Drug Discovery

The N-(Piperidin-2-ylmethyl)ethanamine scaffold holds considerable promise for the development of novel therapeutics, particularly for central nervous system (CNS) disorders. The structural features of this molecule, including a basic nitrogen atom within the piperidine ring and a flexible ethylaminomethyl side chain, allow for systematic modifications to optimize potency, selectivity, and pharmacokinetic properties.

-

Sigma-1 (σ1) Receptor Ligands: Derivatives of N-alkyl-aminomethylpiperidines have demonstrated significant affinity and selectivity for the σ1 receptor, a molecular chaperone in the endoplasmic reticulum. Modulation of this receptor is a promising avenue for treating neurodegenerative diseases, pain, and psychiatric disorders.

-

Dopamine Transporter (DAT) Ligands: Analogs of aminopiperidine have been explored as ligands for the dopamine transporter, with potential applications in the management of substance abuse and other CNS conditions. The N-ethyl group and the aminomethyl linker can be modified to fine-tune affinity and selectivity for DAT over other monoamine transporters.

-

Protein Kinase Inhibitors: The piperidine moiety has been integrated into potent and selective inhibitors of various protein kinases. The aminomethyl side chain can be functionalized to interact with key regions of the kinase domain, making this scaffold a valuable starting point for the design of novel oncology drugs.

Safety and Handling

While specific toxicity data for N-(Piperidin-2-ylmethyl)ethanamine is not available, it should be handled with the care appropriate for a novel chemical entity. Based on the safety data for related compounds such as piperidine and other alkylamines, the following precautions are recommended.[5][6]

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.

-

Hazards: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation or burns.

Conclusion

N-(Piperidin-2-ylmethyl)ethanamine is a valuable building block for medicinal chemistry and drug discovery. Its straightforward synthesis via reductive amination, coupled with the proven utility of the piperidine scaffold in bioactive molecules, makes it an attractive starting point for the development of novel therapeutics targeting a range of diseases. Further investigation into the biological activities of derivatives of this compound is warranted to fully explore its therapeutic potential.

References

-

ResearchGate. Enantioselective Synthesis of 2-Aminomethyl and 3-Amino Pyrrolidines and Piperidines through 1,2-Diamination of Aldehydes. [Link]

-

Chem-Impex. 2-(Aminomethyl)piperidine. [Link]

-

Wünsch, B., et al. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC. [Link]

-

O'Hagan, D. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

-

PubChem. N-(2-Aminoethyl)piperidine. [Link]

-

PubChem. N,N-diethylethanamine;N-ethylethanamine;piperidine. [Link]

-

PubChem. N-benzyl-N-(piperidin-3-ylmethyl)ethanamine. [Link]

-

White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]

-

LookChem. Cas 1220168-31-9,N-(piperidin-4-ylmethyl)ethanamine. [Link]

-

PubChem. 2-(3-Methyl-1-piperidinyl)ethanamine. [Link]

-

Matassini, C., et al. THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. [Link]

-

ResearchGate. Reductive amination and amide synthesis. [Link]

-

PubChem. N1-((1-Benzylpiperidin-4-yl)methyl)-N1-ethylethane-1,2-diamine. [Link]

-

Penta chemicals. Piperidine - SAFETY DATA SHEET. [Link]

-

Chemos GmbH & Co.KG. Safety Data Sheet: Piperidine. [Link]

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

-

Zhang, R., et al. Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. [Link]

-

PubChem. Diethylmethylamine. [Link]

Sources

Application Note: Strategic Ethylation of 2-(Aminomethyl)piperidine

Executive Summary & Strategic Analysis

The ethylation of 2-(aminomethyl)piperidine (2-AMP) presents a classic chemoselectivity challenge in organic synthesis. The substrate contains two distinct nucleophilic centers:

-

Exocyclic Primary Amine (

): Sterically accessible, high kinetic nucleophilicity. -

Endocyclic Secondary Amine (Piperidine

): More basic (typically pKa ~11.1 vs ~10.5 for the primary), but sterically hindered by the

The Core Challenge: Direct alkylation with ethyl halides (Et-X) is notoriously non-selective, leading to a statistical mixture of mono-, di-, and tri-ethylated products, including quaternary ammonium salts.

The Solution: This guide prioritizes Reductive Amination using Sodium Triacetoxyborohydride (STAB) as the "Gold Standard" for mono-ethylation of the exocyclic amine. For ethylation of the ring nitrogen, a protection-deprotection strategy is required to ensure integrity.

Chemoselectivity Decision Matrix

Figure 1: Reaction pathways demonstrating the necessity of kinetic control for selective functionalization.

Protocol A: Selective Exocyclic Mono-Ethylation

Target:

This method relies on the rapid formation of an imine at the primary nitrogen, which is then reduced by STAB. The secondary ring nitrogen forms an iminium ion much more slowly, providing a window of high selectivity [1].

Reagents & Materials

| Reagent | Equiv.[1] | Role |

| 2-(Aminomethyl)piperidine | 1.0 | Substrate |

| Acetaldehyde | 1.0 - 1.1 | Alkylating Agent |

| Sodium Triacetoxyborohydride (STAB) | 1.4 - 1.5 | Selective Reducing Agent |

| Acetic Acid (AcOH) | 1.0 | Catalyst (Optional but recommended) |

| 1,2-Dichloroethane (DCE) | Solvent | Preferred (alt: THF) |

Step-by-Step Procedure

-

Preparation: In a flame-dried round-bottom flask under

atmosphere, dissolve 2-(aminomethyl)piperidine (10 mmol) in anhydrous DCE (40 mL). -

Imine Formation: Cool the solution to 0°C. Add Acetaldehyde (10.5 mmol) dropwise.

-

Expert Insight: Do not add the reducing agent yet. Allow the imine to form for 20–30 minutes at 0°C. This pre-equilibrium favors the primary amine imine over the secondary amine enamine/iminium.

-

-

Reduction: Add Sodium Triacetoxyborohydride (STAB) (14 mmol) in one portion. If the reaction is sluggish, add Acetic Acid (10 mmol).

-

Note: STAB is mild and will not reduce the aldehyde to ethanol rapidly, allowing it to react with the amine.

-

-

Reaction Monitoring: Warm to room temperature and stir for 2–4 hours. Monitor by TLC (System: 10% MeOH in DCM + 1%

, Ninhydrin stain) or LC-MS.-

Success Marker: Disappearance of starting material (m/z 114) and appearance of mono-ethyl product (m/z 142).

-

-

Quench & Work-up:

-

Quench with saturated aqueous

(30 mL). Stir for 15 minutes until gas evolution ceases. -

Extract with DCM (

mL). -

Wash combined organics with brine, dry over

, and concentrate in vacuo.

-

-

Purification: The crude material is often >90% pure. If necessary, purify via flash column chromatography using amine-functionalized silica or a gradient of DCM:MeOH:

(90:9:1).

Protocol B: Selective Endocyclic (Ring) Ethylation

Target: 1-ethyl-2-(aminomethyl)piperidine Method: Protection-Alkylation-Deprotection

Direct alkylation of the ring nitrogen without protecting the primary amine is impossible to achieve with high yield. The primary amine must be masked.

Workflow Diagram

Figure 2: Strategic workflow for targeting the hindered ring nitrogen.

Step-by-Step Procedure

-

Selective Protection:

-

Dissolve 2-AMP (1.0 equiv) in DCM at 0°C.

-

Add

(0.95 equiv) slowly. The primary amine is kinetically more nucleophilic and will react preferentially with the bulky anhydride. -

Validation: Verify mono-Boc protection via NMR (loss of symmetry, integration of t-butyl peak).

-

-

Ring Ethylation:

-

Subject the N-Boc intermediate to the Reductive Amination conditions described in Protocol A (Acetaldehyde/STAB).

-

Since the primary amine is now a carbamate (non-nucleophilic), the reaction is forced to occur at the secondary ring nitrogen.

-

-

Deprotection:

-

Treat the ethylated intermediate with TFA/DCM (1:1) for 1 hour.

-

Basify with NaOH to liberate the free amine.

-

Analytical Validation & Troubleshooting

Data Interpretation

| Technique | Observation | Interpretation |

| 1H NMR | Triplet at ~1.1 ppm (3H) | Terminal methyl of ethyl group. |

| 1H NMR | Quartet at ~2.6 ppm (2H) | Methylene of ethyl group. |

| MS (ESI) | m/z 143 | Mono-ethylated product. |

| MS (ESI) | m/z 171 | Di-ethylated impurity (Over-alkylation). |

Troubleshooting Guide

-

Problem: Significant di-ethylation observed in Protocol A.

-

Cause: Excess acetaldehyde or high temperature.

-

Fix: Ensure strict 1:1 stoichiometry of acetaldehyde. Lower temperature to -10°C during addition. Switch to Protocol B (Protection) if absolute selectivity is required.

-

-

Problem: Low conversion in Protocol B (Ring Ethylation).

-

Cause: Steric hindrance of the 2-substituted piperidine ring.

-

Fix: Increase reaction time to 12–24 hours. Use a stronger reducing agent like

(with caution regarding toxicity) if STAB is too slow.

-

References

-

Abdel-Magid, A. F., et al. (1996).[1][2][3][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.[4]

-

Matassini, C., et al. (2020).[5][6] "The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines." Current Organic Chemistry.

-

PubChem Compound Summary. (2023). "2-(Aminomethyl)piperidine."[7] National Center for Biotechnology Information.

-

Sigma-Aldrich Safety Data Sheet. (2023). "2-(Aminomethyl)piperidine."[7]

Sources

- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 2. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]

- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Site-Selective C-H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bookcafe.yuntsg.com [bookcafe.yuntsg.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Using N-(Piperidin-2-ylmethyl)ethanamine in GPCR ligand design

Application Notes & Protocols

Topic: Strategic Application of N-(Piperidin-2-ylmethyl)ethanamine as a Versatile Scaffold in G Protein-Coupled Receptor (GPCR) Ligand Design

Audience: Researchers, scientists, and drug development professionals in pharmacology and medicinal chemistry.

Introduction: Unlocking New Chemical Space for GPCRs with a Privileged Scaffold

G Protein-Coupled Receptors (GPCRs) represent the largest and most diverse family of membrane receptors in the human genome, making them premier targets for a significant portion of modern therapeutics.[1] The discovery of novel ligands with desired potency, selectivity, and pharmacokinetic profiles is a central goal in drug development. A key strategy in this endeavor is the use of "privileged scaffolds"—molecular frameworks that are capable of binding to multiple biological targets. The piperidine ring is a quintessential example of such a scaffold, widely present in approved drugs due to its favorable physicochemical properties and its ability to orient substituents in precise three-dimensional arrangements.[2][3][4]

This guide focuses on N-(Piperidin-2-ylmethyl)ethanamine, a chiral and functionally rich piperidine derivative, as a strategic starting point for building diverse chemical libraries aimed at GPCR targets. Its structure features multiple points for chemical diversification, allowing for a systematic exploration of the structure-activity relationships (SAR) that govern ligand-receptor interactions. We will detail the rationale for its use, outline a comprehensive workflow from library design to functional characterization, and provide detailed, field-proven protocols for key assays.

The N-(Piperidin-2-ylmethyl)ethanamine Scaffold: Physicochemical Properties and Diversification Potential

N-(Piperidin-2-ylmethyl)ethanamine is not merely a simple building block; it is a carefully selected starting point for combinatorial chemistry and lead optimization. Its inherent structural features offer a robust platform for generating novel chemical entities.

Key Structural Features:

-

Piperidine Ring: A conformationally flexible yet stable core that improves metabolic stability and aqueous solubility.[4]

-

Chiral Center: The C2-position provides a stereocenter, allowing for the exploration of stereospecific interactions with the target receptor, which can be critical for both potency and selectivity.[5][6]

-

Primary Amine (Piperidine N-H): An ideal handle for introducing a wide range of substituents (R1) through reactions such as N-alkylation, acylation, or sulfonylation to probe interactions within one region of the GPCR binding pocket.

-

Secondary Amine (Ethylamine N-H): A second, distinct point for diversification (R2) that allows for the extension of the molecule into different sub-pockets of the receptor, enabling fine-tuning of affinity and functional activity.

Caption: Diversification points on the N-(Piperidin-2-ylmethyl)ethanamine scaffold.

Physicochemical Data Summary

The table below summarizes the key computed properties of the parent scaffold, which are critical starting parameters for drug design according to Lipinski's Rule of Five.

| Property | Value | Significance in Drug Design |

| Molecular Weight | 142.24 g/mol | Low starting weight allows for significant additions at R1/R2 without exceeding the typical <500 Da limit. |

| logP | 0.60 | Indicates a favorable balance of hydrophilicity/lipophilicity for a starting fragment. |

| Topological Polar Surface Area (TPSA) | 24.06 Ų | Low polarity suggests good potential for oral bioavailability and membrane permeability. |

| Hydrogen Bond Donors | 2 | Provides anchor points for initial receptor interactions. |

| Hydrogen Bond Acceptors | 2 | Complements the donor count, offering flexibility in binding modes. |

| Rotatable Bonds | 3 | Sufficient flexibility to adapt to binding pocket topography without being overly entropic. |

| (Data computed for CAS 1225472-22-9)[7] |

Experimental Workflow: From Library Synthesis to Hit Validation

A successful ligand discovery campaign requires a systematic and logical progression of experiments. The workflow described here is designed to efficiently screen a library of compounds derived from the N-(Piperidin-2-ylmethyl)ethanamine scaffold, identify high-affinity "hits," and characterize their functional impact on receptor signaling.

Caption: A comprehensive workflow for GPCR ligand discovery.

Protocol 1: Primary Screening via Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of unlabeled test compounds derived from the scaffold by measuring their ability to displace a known high-affinity radioligand from the target GPCR. This assay is the gold standard for quantifying ligand-receptor interactions.[8][9]

Rationale: Radioligand binding assays provide sensitive and quantitative data on receptor affinity.[9] A competition format is highly efficient for screening compound libraries. By keeping the receptor and radioligand concentrations constant, the potency of a test compound is directly related to the concentration required to inhibit 50% of the specific binding (IC50), from which the inhibition constant (Ki) can be calculated.

Materials:

-

GPCR Membranes: Cell membranes prepared from a stable cell line overexpressing the GPCR of interest (e.g., HEK293 or CHO cells).

-

Radioligand: A high-affinity, commercially available radiolabeled ligand (e.g., ³H or ¹²⁵I-labeled) specific for the target receptor.

-

Binding Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Test Compounds: Serial dilutions of the N-(Piperidin-2-ylmethyl)ethanamine derivatives in DMSO, then further diluted in binding buffer.

-

Non-Specific Binding (NSB) Agent: A high concentration (1000x Ki or Kd of the radioligand) of a known, unlabeled ligand for the target receptor.

-

Filtration Plate: 96-well glass fiber filter plate (e.g., Whatman GF/B or GF/C).

-

Scintillation Cocktail & Microplate Scintillation Counter.

Step-by-Step Methodology:

-

Plate Setup: Design a 96-well plate map including wells for Total Binding (TB), Non-Specific Binding (NSB), and test compound dilutions.

-

Reagent Preparation:

-

Thaw GPCR membranes on ice. Homogenize gently and dilute to the desired concentration (e.g., 5-20 µg protein per well) in ice-cold binding buffer.

-

Prepare a 2x concentration of the radioligand in binding buffer (final concentration should be at or near its Kd value).

-

Prepare serial dilutions of test compounds (typically 11 points, starting at 10 µM) and the NSB agent.

-

-

Assay Incubation: To each well of a 96-well assay plate, add reagents in the following order:

-

50 µL of Binding Buffer (for TB wells) OR NSB agent (for NSB wells) OR test compound dilution.

-

50 µL of the diluted GPCR membrane suspension.

-

100 µL of the 2x radioligand solution.

-

The final volume in each well is 200 µL .

-

-

Incubation: Seal the plate and incubate at room temperature (or other optimized temperature) for a predetermined time to reach equilibrium (e.g., 60-120 minutes). Equilibration time is critical for accurate results, especially for high-affinity ligands.[9]

-

Harvesting: Rapidly separate bound from free radioligand by vacuum filtration through the glass fiber filter plate. Wash each well 3-5 times with ice-cold binding buffer to remove unbound radioligand.

-

Counting: Dry the filter plate completely. Add scintillation cocktail to each well and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

Data Analysis:

-

Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

-

Normalize Data: Express the binding in the presence of test compounds as a percentage of the maximal specific binding.

-

Generate Dose-Response Curve: Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine IC50 and Ki: Fit the data to a sigmoidal dose-response model (variable slope) to determine the IC50 value. Calculate the Ki using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Data Summary Table

| Compound ID | R1-Group | R2-Group | IC50 (nM) | Ki (nM) |

| P-001 | -H | -Benzyl | 850 | 425 |

| P-002 | -CH₃ | -Benzyl | 120 | 60 |

| P-003 | -CH₃ | -4-Fluorobenzyl | 45 | 22.5 |

| P-004 | -Acetyl | -Benzyl | >10,000 | >5,000 |

Protocol 2: Functional Characterization via cAMP Accumulation Assay

Objective: To determine whether high-affinity "hits" act as agonists or antagonists at Gs- or Gi-coupled GPCRs by measuring the modulation of intracellular cyclic adenosine monophosphate (cAMP).

Rationale: Many GPCRs signal through the Gs or Gi alpha subunits, which respectively stimulate or inhibit the enzyme adenylyl cyclase, leading to an increase or decrease in the second messenger cAMP.[10] Measuring cAMP levels is a direct and robust method to quantify the functional efficacy of a ligand. Homogeneous Time-Resolved Fluorescence (HTRF) assays are a common, high-throughput method for this purpose.

Caption: The Gs-protein signaling cascade leading to cAMP production.

Materials:

-

Cell Line: A cell line stably expressing the target GPCR (e.g., HEK293 or CHO).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar.

-

Stimulation Buffer: Assay buffer containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.

-

Forskolin: A direct activator of adenylyl cyclase, used as a positive control for Gi-coupled receptors.

-

cAMP HTRF Assay Kit: Commercially available kit (e.g., from Cisbio, PerkinElmer) containing cAMP-d2 (acceptor) and anti-cAMP-cryptate (donor).

Step-by-Step Methodology:

-

Cell Plating: Seed cells into 384-well white assay plates and grow overnight to form a confluent monolayer.

-

Compound Preparation: Prepare serial dilutions of test compounds.

-

Agonist Mode: Dilute compounds in stimulation buffer.

-

Antagonist Mode: Prepare a 2x concentration of compounds. Separately, prepare a 2x concentration of a known agonist at its EC80 value.

-

-

Cell Stimulation:

-

Remove growth media from cells.

-

Agonist Mode: Add 10 µL of stimulation buffer (for baseline) or compound dilution to the wells.

-

Antagonist Mode: Add 5 µL of the 2x compound dilution and incubate for 15-30 minutes. Then, add 5 µL of the 2x agonist solution.

-

-

Incubation: Incubate the plate at room temperature for 30 minutes (or an optimized time).

-

Cell Lysis and Detection:

-

Add 10 µL of the cAMP-d2 lysis buffer solution to each well.

-

Add 10 µL of the anti-cAMP-cryptate solution to each well.

-

-

Final Incubation: Incubate for 60 minutes at room temperature, protected from light.

-

Plate Reading: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.

Data Analysis:

-

Calculate HTRF Ratio: Ratio = (Emission 665nm / Emission 620nm) * 10,000.

-

Convert Ratio to cAMP Concentration: Use a standard curve generated with known cAMP concentrations to convert the HTRF ratio to nM cAMP.

-

Generate Dose-Response Curves:

-

Agonist Mode: Plot cAMP concentration vs. log [agonist] to determine EC50 (potency) and Emax (efficacy).

-

Antagonist Mode: Plot cAMP concentration vs. log [antagonist] to determine IC50 (potency).

-

Conclusion and Future Directions

The N-(Piperidin-2-ylmethyl)ethanamine scaffold serves as an outstanding starting point for GPCR ligand design. Its combination of a privileged piperidine core, inherent chirality, and two distinct points for chemical diversification provides a powerful platform for generating novel and potent modulators of GPCR activity. The systematic workflow presented here, combining high-throughput binding assays with robust functional characterization, enables an efficient and data-driven approach to drug discovery. By correlating the precise structural modifications at the R1 and R2 positions with observed binding affinity and functional efficacy, researchers can rapidly develop a sophisticated Structure-Activity Relationship (SAR). This iterative process of design, synthesis, and testing is fundamental to transforming a simple chemical scaffold into a highly optimized lead candidate for preclinical development.

References

-

Hauser, A.S., et al. (2017). Trends in GPCR drug discovery: new agents, targets and indications. Nature Reviews Drug Discovery. [Link]

-

Multispan, Inc. GPCR Membrane Ligand Binding Assay Development. Multispan, Inc. Website. [Link]

-

Flanagan, C. (2016). GPCR-radioligand binding assays. Methods in Cell Biology. [Link]

-

Zhou, Y., et al. (2021). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers in Cell and Developmental Biology. [Link]

-

Krasel, C. (2025). G Protein-Coupled Receptor Screening Assays: Methods and Protocols. ResearchGate. [Link]

-

Manning, D.R. (2014). Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment. PMC. [Link]

-

Luo, G., et al. (2006). Synthesis and structure-activity relationships of piperidine-based melanin-concentrating hormone receptor 1 antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Stępnicki, P., et al. (2021). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Molecules. [Link]

-

Chen, Q.S., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Thieme E-Books & E-Journals. [Link]

-

ResearchGate. (2023). Structure–activity relationship of piperidine derivatives with anticancer activity. ResearchGate. [Link]

-

Chen, Q.S., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate. [Link]

-

Szymański, P., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]

-

Gorgani, L., et al. (2017). Piperine and Derivatives: Trends in Structure-Activity Relationships. Current Topics in Medicinal Chemistry. [Link]

Sources

- 1. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. thieme-connect.com [thieme-connect.com]

- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]

- 6. researchgate.net [researchgate.net]

- 7. chemscene.com [chemscene.com]

- 8. multispaninc.com [multispaninc.com]

- 9. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors [frontiersin.org]

Application Notes and Protocols for the Regioselective Sulfonylation of N-(Piperidin-2-ylmethyl)ethanamine

Introduction: The Strategic Importance of Piperidine-Containing Sulfonamides in Drug Discovery

The piperidine moiety is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in numerous FDA-approved drugs and biologically active compounds.[1][2] Its conformational flexibility and ability to present substituents in precise three-dimensional orientations make it an invaluable component in designing ligands for a vast array of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.[3] When incorporated into a sulfonamide structure—a functional group renowned for its therapeutic properties and its role as a bioisostere for amides—the resulting molecules offer a rich landscape for drug development.[4][5]

N-(Piperidin-2-ylmethyl)ethanamine is a particularly intriguing building block as it possesses two distinct secondary amine nucleophiles: an endocyclic piperidine nitrogen and an exocyclic ethylamine nitrogen. This dissymmetry presents both a challenge and an opportunity for selective functionalization. This technical guide provides an in-depth analysis and detailed protocols for the regioselective reaction of N-(Piperidin-2-ylmethyl)ethanamine with various sulfonyl chlorides, a critical transformation for generating novel chemical entities for pharmaceutical research. We will explore the underlying principles governing the reaction's selectivity, provide field-proven experimental procedures, and discuss strategies for potential challenges.

Scientific Principles: Understanding Regioselectivity in Diamine Sulfonylation

The reaction between an amine and a sulfonyl chloride is a classic nucleophilic substitution at the electrophilic sulfur atom of the sulfonyl chloride.[6][7] In the case of N-(Piperidin-2-ylmethyl)ethanamine, two nucleophilic nitrogen atoms are available for reaction. The outcome of the sulfonylation is dictated by the relative nucleophilicity of these two centers.

Several factors influence the nucleophilicity of an amine, including its steric environment, electronic effects, and the hybridization of the nitrogen atom.[8]

-

Basicity and Hybridization: Both nitrogen atoms in the starting material are sp³-hybridized, and their lone pairs are readily available for reaction. Generally, for amines, nucleophilicity correlates with basicity.

-

Steric Hindrance: The piperidine nitrogen is part of a six-membered ring, which can influence its accessibility compared to the more flexible exocyclic ethylamine chain.

-

Electronic Effects: The piperidine ring is an alkylamine, whereas the exocyclic amine is also a secondary alkylamine. Crucially, cyclic secondary amines like piperidine are known to be significantly more nucleophilic than their acyclic counterparts. For instance, diethylamine is approximately 100 times more nucleophilic than ethylamine. This is attributed to the constrained conformation of the cyclic structure which can enhance the availability of the lone pair.

Based on these principles, the endocyclic piperidine nitrogen is predicted to be the more potent nucleophile. Consequently, the reaction with a sulfonyl chloride is expected to proceed with high regioselectivity, favoring the formation of the N-(1-sulfonylpiperidin-2-yl)methylethanamine as the major product.

Visualizing the Reaction Pathway

The following diagram illustrates the predicted regioselective reaction. The more nucleophilic piperidine nitrogen preferentially attacks the electrophilic sulfur of the sulfonyl chloride.

Caption: Predicted regioselective sulfonylation of N-(Piperidin-2-ylmethyl)ethanamine.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of N-((1-(arylsulfonyl)piperidin-2-yl)methyl)ethanamine. The protocol is designed to be a self-validating system, with integrated checkpoints and troubleshooting advice.

Protocol 1: Synthesis of N-((1-(p-tolylsulfonyl)piperidin-2-yl)methyl)ethanamine

This protocol details the reaction with p-toluenesulfonyl chloride (tosyl chloride) as a representative sulfonyl chloride.

Materials:

-

N-(Piperidin-2-ylmethyl)ethanamine

-

p-Toluenesulfonyl chloride (Tosyl Chloride, TsCl)

-

Triethylamine (TEA) or Pyridine

-

Anhydrous Dichloromethane (DCM)

-

1M Hydrochloric Acid (HCl)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)

Equipment:

-

Round-bottom flask with magnetic stirrer

-

Ice bath

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates and chamber

-

Flash chromatography setup

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-(Piperidin-2-ylmethyl)ethanamine (1.0 eq). Dissolve the amine in anhydrous DCM (to make a ~0.1 M solution).

-

Base Addition: Cool the solution to 0 °C using an ice bath. To the stirred solution, slowly add triethylamine (1.5 eq). Rationale: A non-nucleophilic organic base is required to neutralize the HCl generated during the reaction, preventing the protonation and deactivation of the starting amine.[6]

-

Sulfonyl Chloride Addition: In a separate flask, dissolve p-toluenesulfonyl chloride (1.05 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes using a dropping funnel. Rationale: Slow, cooled addition helps to control the exothermic reaction and minimize potential side reactions.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the progress of the reaction by TLC (e.g., using a 10% methanol in DCM eluent system). The starting material and product should have different Rf values. The reaction is complete when the starting amine spot is no longer visible.

-

Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel.

-

Wash sequentially with 1M HCl (2 x volume of DCM). This step removes excess triethylamine and any unreacted starting diamine.

-

Wash with water (1 x volume of DCM).

-

Wash with saturated NaHCO₃ solution (1 x volume of DCM). This neutralizes any remaining acidic species.

-

Wash with brine (1 x volume of DCM). This aids in the separation of the organic and aqueous layers.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel. A gradient elution system, for example, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate, is often effective for separating the desired product from any minor byproducts.[1] Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the pure N-((1-(p-tolylsulfonyl)piperidin-2-yl)methyl)ethanamine.

Experimental Workflow Visualization

The following diagram outlines the key steps in the synthesis and purification process.

Caption: General workflow for the synthesis and purification of N-sulfonylated products.

Data Presentation: Comparative Reaction Conditions

The choice of sulfonyl chloride, base, and solvent can be adapted for different substrates. The following table summarizes typical conditions and expected outcomes.

| Sulfonyl Chloride | Base (eq.) | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Notes |

| p-Toluenesulfonyl chloride | Triethylamine (1.5) | DCM | 0 to RT | 12 | 75-90 | Standard conditions, product is often crystalline. |

| Benzenesulfonyl chloride | Pyridine (1.5) | THF | 0 to RT | 10 | 80-95 | Pyridine can act as both base and catalyst. |

| Methanesulfonyl chloride | DIPEA (1.5) | DCM | 0 | 4 | 70-85 | Mesyl chloride is highly reactive; maintain low temperature. |

| Dansyl chloride | NaHCO₃ (2.0) | Acetone/H₂O | RT | 6 | 65-80 | Often used for fluorescent labeling; aqueous conditions possible. |

Yields are estimates and will vary based on the specific sulfonyl chloride and reaction scale.

Troubleshooting and Advanced Considerations

-

Formation of Di-substituted Product: While the piperidine nitrogen is significantly more reactive, the formation of a small amount of the di-sulfonylated product is possible, especially if the sulfonyl chloride is added too quickly or if the reaction is run at elevated temperatures. This byproduct can typically be separated by column chromatography.

-

Low Yield: If the reaction does not proceed to completion, ensure all reagents and solvents are anhydrous. Moisture can hydrolyze the sulfonyl chloride. Gentle heating (e.g., 40 °C) can be attempted, but this may increase the risk of di-substitution.

-

Alternative Purification: For crystalline products, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be an effective alternative to chromatography for purification.

-

Selective Sulfonylation of the Exocyclic Amine: To achieve sulfonylation on the less reactive ethylamine nitrogen, a protecting group strategy is required. The more nucleophilic piperidine nitrogen can be selectively protected, for example, with a tert-butyloxycarbonyl (Boc) group. Following protection, the sulfonylation can be carried out on the remaining free amine. The final step would be the deprotection of the Boc group under acidic conditions.

Conclusion

The reaction of N-(Piperidin-2-ylmethyl)ethanamine with sulfonyl chlorides offers a reliable and regioselective route to novel sulfonamides with high potential in drug discovery. By understanding the principles of amine nucleophilicity, researchers can confidently predict and achieve the desired outcome, favoring substitution at the piperidine nitrogen. The protocols and insights provided in this guide are intended to empower scientists to efficiently synthesize these valuable compounds and accelerate their research programs.

References

- Benchchem. (n.d.). Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride.

- Benchchem. (n.d.). Technical Support Center: Purification of Sulfonamide Derivatives by Column Chromatography.

- Ethyl Sulfonyl Chloride Blog. (2025, December 3). How does Ethyl Sulfonyl Chloride react with amines?

- Recent advances in synthesis of sulfonamides: A review. (2018). CHEMISTRY & BIOLOGY INTERFACE, 8(4), 194-204.

- A new environmentally benign, simple, and efficient protocol for the chemoselective sulfonylation of various structurally amines using microwave irradiation under solvent- and catalyst-free conditions is reported. (n.d.). RSC Advances.

- Chemistry LibreTexts. (2020, May 30). 20.6: Reactions of Amines.

-

Wikipedia. (n.d.). Sulfonamide. Retrieved from [Link]

- Macmillan Group - Princeton University. (2023, September 28).

- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (n.d.).

- Preparation of sulfonamides

- Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides

- Method Development for the Separation of Sulfonamides by Supercritical Fluid Chrom

- Sulfonamide derivatives: Synthesis and applications. (2024).

- Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF. (2025, August 6).

- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Sulfonamides from Sulfamoyl Chloride.

- Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling.

- Chemistry LibreTexts. (2021, July 31). 23.9: Amines as Nucleophiles.

- Master Organic Chemistry. (2017, April 26). 5 Key Basicity Trends of Amines.

- Google Patents. (n.d.).

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025, October 21). PubMed.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. asianpubs.org [asianpubs.org]

- 5. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

A Comparative Guide to 13C NMR Chemical Shifts for 2-Substituted Piperidines

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals. Precise structural elucidation of substituted piperidines is paramount for understanding their biological activity and for the development of novel therapeutics. Among the arsenal of analytical techniques, 13C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful, non-destructive tool for determining the carbon framework and stereochemistry of these molecules. This guide provides a comparative analysis of the 13C NMR chemical shifts of 2-substituted piperidines, offering insights into the influence of various substituents on the piperidine ring and a practical framework for spectral interpretation.

The Foundational Spectrum: Unsubstituted Piperidine

To appreciate the impact of substitution, we must first understand the 13C NMR spectrum of the parent piperidine molecule. In a deuterated chloroform (CDCl3) solution, piperidine exhibits three distinct signals corresponding to the three magnetically non-equivalent carbon atoms.

| Carbon Atom | Chemical Shift (δ) in ppm |

| C2, C6 | 46.23 |

| C3, C5 | 26.10 |

| C4 | 24.15 |

| Data sourced from a study on pyridine hydrogenation.[1] |

The C2 and C6 carbons, being directly attached to the nitrogen atom, are the most deshielded and thus resonate at the lowest field. The C4 carbon is the most shielded, appearing at the highest field, while the C3 and C5 carbons have an intermediate chemical shift.

Decoding Substituent Effects on Piperidine Ring Carbons

The introduction of a substituent at the C2 position breaks the molecule's symmetry, resulting in six distinct signals for the piperidine ring carbons. The chemical shifts of these carbons are modulated by a combination of electronic (inductive) and steric effects, which are intricately linked to the nature and orientation of the substituent.

Inductive Effects: The Pull of Electronegativity

Electronegative substituents at the C2 position exert a deshielding effect on the adjacent carbons. This is most pronounced at the C2 carbon itself, causing a significant downfield shift. The magnitude of this shift generally correlates with the electronegativity of the atom directly attached to the piperidine ring. For instance, a carboxylic acid group at C2 leads to a substantial downfield shift of the C2 signal.[1]

Steric Effects and Conformational Isomers: The Axial/Equatorial Dichotomy

In solution, 2-substituted piperidines exist as a dynamic equilibrium of chair conformations, with the substituent occupying either an axial or an equatorial position. The preferred conformation is largely dictated by the steric bulk of the substituent, with larger groups favoring the less sterically hindered equatorial position.

The orientation of the substituent has a profound impact on the 13C NMR chemical shifts, most notably through the gamma-gauche effect . This effect describes the shielding (upfield shift) of a carbon atom when it is in a gauche (a 60° dihedral angle) relationship with another carbon or heteroatom three bonds away.

-

Equatorial Substituent: When the substituent at C2 is in the equatorial position, the C3 and C5 carbons are anti-periplanar to it, and no significant gamma-gauche effect is observed.

-

Axial Substituent: Conversely, an axial substituent at C2 is gauche to the C4 and C6 carbons, leading to a noticeable upfield shift (shielding) of these signals. This phenomenon is a powerful diagnostic tool for determining the stereochemistry of 2-substituted piperidines.

Comparative 13C NMR Data for 2-Substituted Piperidines

The following table summarizes the experimental 13C NMR chemical shifts for a selection of 2-substituted piperidines, illustrating the principles discussed above. All data are reported in parts per million (ppm).

| Substituent at C2 | C2 (δ) | C3 (δ) | C4 (δ) | C5 (δ) | C6 (δ) | Solvent |

| -H (Piperidine) | 46.23 | 26.10 | 24.15 | 26.10 | 46.23 | CDCl₃ |

| -CH₃ | 52.03 | 33.84 | 24.07 | 25.24 | 46.16 | CDCl₃ |

| -COOH | 60.54 | 28.13 | 23.21 | 23.60 | 44.74 | MeOD |

| -COOCH₃ | 57.88 | 28.47 | 23.05 | 24.56 | 44.67 | CDCl₃ |

| -C(CH₃)₃ (N-Boc) | 54.6 | 32.9 | 23.4 | 30.4 | 45.9 | CDCl₃ |

Note: The data for 2-tert-butylpiperidine is for the N-Boc protected derivative, which may influence the chemical shifts.[1]

Observations:

-

Alkyl Substitution: The introduction of a methyl group at C2 deshields C2, C3, and C5, while C4 and C6 are slightly shielded compared to piperidine.[1]

-

Carbonyl Substitution: A carboxylic acid or its methyl ester at C2 causes a significant downfield shift at C2 due to the electron-withdrawing nature of the carbonyl group. The adjacent C3 is also deshielded.[1]

-

Bulky Substituents: The N-Boc protected 2-tert-butylpiperidine shows a downfield shift for C2, C3, and C6. The significant deshielding of C5 is also noteworthy and may be due to conformational effects imposed by the bulky tert-butyl and Boc groups.[1]

Experimental Protocol for 13C NMR Spectroscopy of 2-Substituted Piperidines

Acquiring high-quality 13C NMR spectra is crucial for accurate structural analysis. The following is a generalized protocol for the preparation and analysis of a 2-substituted piperidine sample.

1. Sample Preparation:

- Dissolve 10-50 mg of the purified 2-substituted piperidine in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, MeOD, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.

- Ensure the sample is free of particulate matter. If necessary, filter the solution through a small plug of cotton wool or a syringe filter directly into the NMR tube.

- Add a small amount of a reference standard, such as tetramethylsilane (TMS), for accurate chemical shift calibration (δ = 0.00 ppm).

2. NMR Spectrometer Setup:

- Insert the sample into the NMR spectrometer.

- Lock the spectrometer on the deuterium signal of the solvent.

- Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

3. Data Acquisition:

- Set up a standard proton-decoupled 13C NMR experiment.

- Key parameters to consider:

- Pulse Angle: A 30-45° pulse angle is typically used to allow for faster repetition rates.

- Acquisition Time: Typically 1-2 seconds.

- Relaxation Delay (d1): A delay of 1-2 seconds is usually sufficient for qualitative spectra. For quantitative analysis, a longer delay (5 x T1 of the slowest relaxing carbon) is necessary.

- Number of Scans: Due to the low natural abundance of 13C, a larger number of scans (from several hundred to several thousand) is required to achieve an adequate signal-to-noise ratio, depending on the sample concentration.

4. Data Processing:

- Apply a Fourier transform to the acquired free induction decay (FID).

- Phase the resulting spectrum to obtain a flat baseline.

- Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

- Integrate the peaks if quantitative analysis is required (ensure appropriate acquisition parameters were used).

Visualizing Substituent Effects

The following diagram illustrates the general trends in 13C NMR chemical shifts of the piperidine ring carbons upon introduction of a substituent at the C2 position.

Caption: Influence of a C2 substituent on piperidine ring chemical shifts.

This guide provides a foundational understanding of the 13C NMR chemical shifts in 2-substituted piperidines. By leveraging the principles of inductive and steric effects, researchers can confidently assign the spectra of novel piperidine derivatives, a critical step in the journey of drug discovery and development. For definitive stereochemical assignments, advanced NMR techniques such as 2D NMR (HSQC, HMBC, NOESY) are often indispensable.

References

-

Royal Society of Chemistry. (n.d.). Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions Contents. Retrieved from [Link]

Sources

Validating Synthetic Integrity of N-(Piperidin-2-ylmethyl)ethanamine HCl: A Comparative Analytical Guide

This guide provides a comprehensive technical analysis of N-(Piperidin-2-ylmethyl)ethanamine Dihydrochloride , a critical diamine building block often utilized in the synthesis of anti-arrhythmic agents (such as Flecainide analogues) and other bioactive heterocyclic compounds.

This document is structured to serve as a comparative reference for researchers requiring rigorous validation protocols. It moves beyond simple data listing to explain the analytical logic required to certify the integrity of hygroscopic amine salts.

Executive Summary & Compound Identity

N-(Piperidin-2-ylmethyl)ethanamine (also known as 2-[(Ethylamino)methyl]piperidine) is a secondary diamine characterized by a piperidine ring substituted at the C2 position with an ethylaminomethyl group.[1][2][3] Unlike its primary amine analogue (2-aminomethylpiperidine), the N-ethyl group imparts increased lipophilicity and steric modulation, making it a valuable scaffold for optimizing drug-receptor interactions.

However, its validation presents specific challenges:

-

Lack of Chromophore: The saturated structure has negligible UV absorbance, rendering standard HPLC-UV purity assays unreliable without derivatization.

-

Hygroscopicity: As a hydrochloride salt (typically dihydrochloride), it is prone to absorbing atmospheric moisture, which skews stoichiometric calculations.

-

Stoichiometric Ambiguity: Distinguishing between the monohydrochloride and dihydrochloride forms is critical for accurate dosing in subsequent steps.

Chemical Structure & Identity[2][3][4][5][6][7][8][9][10][11][12][13]

-

IUPAC Name: N-(Piperidin-2-ylmethyl)ethanamine dihydrochloride[1][2][3][4]

-

Molecular Formula (Free Base): C₈H₁₈N₂

-

Molecular Formula (2HCl Salt): C₈H₁₈N₂ · 2HCl

-

CAS Registry (Related): 1219964-56-3 (Note: CAS often refers to specific salt/hydration states; verify batch certificate).[1][2][3][4]

Elemental Analysis Data: Theoretical vs. Experimental

Elemental Analysis (CHN) remains the gold standard for validating the salt form and solvation state of this compound, surpassing NMR in detecting non-protonated impurities (like inorganic salts) and water content.

Comparative Data Table

The following table contrasts the theoretical values for the Dihydrochloride salt (the most stable synthetic form) against the Monohydrochloride and the Free Base. Use this to interpret your experimental combustion results.

| Element | Free Base (C₈H₁₈N₂) | Monohydrochloride (· HCl) | Dihydrochloride ([4]· 2HCl) | Typical Experimental Range (2HCl) |

| MW ( g/mol ) | 142.24 | 178.70 | 215.16 | -- |

| Carbon (C) | 67.55% | 53.77% | 44.66% | 44.20 – 45.10% |

| Hydrogen (H) | 12.76% | 10.72% | 9.37% | 9.20 – 9.55% |

| Nitrogen (N) | 19.69% | 15.68% | 13.02% | 12.80 – 13.25% |

| Chlorine (Cl) | 0.00% | 19.84% | 32.95% | 32.50 – 33.40% |

Critical Insight: If your Experimental Carbon value is significantly lower (e.g., ~42-43%) while Hydrogen is higher, your sample likely contains trapped solvent (Methanol/Ethanol) or excess water. A 1% deviation in C often indicates ~2-3% water by weight in this low-MW salt.

Comparative Performance: Analytical Methodologies

Why choose Elemental Analysis over modern spectral techniques for this specific compound?

Method A: Elemental Analysis (CHN) vs. qNMR

-

qNMR (Quantitative NMR):

-

Pros: Specificity; can identify organic impurities.

-

Cons: Requires an internal standard (e.g., Maleic acid) which may react or overlap with the complex splitting patterns of the piperidine ring protons. It cannot detect inorganic salt contamination (NaCl) from the workup.

-

-

Elemental Analysis (Combustion):

-

Pros: The only method that confirms the Stoichiometry of the Salt (Ratio of N to Cl). For a dihydrochloride, the Cl:N molar ratio must be exactly 1:1 (or 2:2 atoms).

-

Cons: Destructive; requires ~2-5 mg of sample.

-

Method B: EA vs. HPLC-UV

-

HPLC-UV:

-

Failure Mode: This compound has no conjugated pi-system. UV detection at 210 nm is dominated by noise and solvent cut-off, leading to false purity calculations.

-

-

Solution: EA provides a "bulk purity" assessment that is blind to chromophores, ensuring that the white powder is indeed the target salt and not silica gel or inorganic salts.

Experimental Protocol: Handling & Analysis

To ensure reproducible EA data for N-(Piperidin-2-ylmethyl)ethanamine 2HCl, strict adherence to a drying protocol is required due to the hygroscopic nature of the amine hydrochloride.

Step-by-Step Workflow

-

Pre-Analysis Purification:

-

Recrystallize the crude salt from Ethanol/Diethyl Ether.

-

Avoid Methanol if possible, as it binds tightly to the amine lattice.

-

-

Drying (Crucial Step):

-

Place the sample in a vacuum drying pistol (Abderhalden) or vacuum oven.

-

Conditions: 60°C at <1 mbar for 12 hours over P₂O₅ (Phosphorus Pentoxide).

-

Reasoning: Standard vacuum drying often leaves 0.5 - 1.0 equivalents of water, which will depress the Carbon % by 1-2%.

-

-

Combustion Analysis:

-

Weigh 2.0 – 3.0 mg of the dried sample into a tin capsule.

-

Add Tungsten Trioxide (WO₃) as a combustion aid.

-

Why? Amine salts can form refractory carbides. WO₃ ensures complete oxidation of Carbon to CO₂.

-

Analytical Decision Tree (Visualization)

The following diagram illustrates the logical flow for validating the compound, distinguishing between "Pass", "Reprocess", and "Reject" states based on EA data.

Caption: Analytical decision tree for validating hygroscopic amine salts via Elemental Analysis.

References

-

BenchChem. (2025).[5] Technical Guide to the Synthesis of Ethyl-piperidin-4-ylmethyl-amine. (Note: Reference for general reductive amination protocols of piperidine derivatives).

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 45786466: 1-(4-fluorophenyl)-N-(piperidin-4-ylmethyl)ethanamine.[6] (Structural analogue reference).

-

Accela ChemBio. (2023).[1][2][3] Product Catalog: N-Ethyl-N-(piperidin-2-ylmethyl)ethanamine Dihydrochloride. (Reference for commercial availability of the tertiary amine variant).

-

Sigma-Aldrich. (2025). N,N-Dimethyl-2-piperidin-3-ylethanamine dihydrochloride Product Specification. (Reference for handling dihydrochloride salts of piperidine diamines).

-

Journal of Pharmaceutical Research International. (2022). Identification and Synthesis of Flecainide Acetate Impurities. (Contextualizes the 2-aminomethylpiperidine scaffold).

Sources

- 1. 348612-46-4,N-methyl-2-[(4-methylpiperazin-1-yl)carbonyl]aniline-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 81395-27-9,1-[(benzyloxy)methyl]-4-bromobenzene-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. 38711-95-4,2-methyl-octahydro-2H-1,4-benzoxazine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. 1039961-64-2,2-hydrazinylethane-1-sulfonamide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 5. benchchem.com [benchchem.com]

- 6. [1-(4-Fluoro-phenyl)-ethyl]-piperidin-4-ylmethyl-amine hydrochloride | C14H22ClFN2 | CID 45786465 - PubChem [pubchem.ncbi.nlm.nih.gov]

Validating Piperidine Intermediate Purity: A Comparative LC-MS Guide

Executive Summary

For researchers and drug development professionals, the purity validation of piperidine intermediates presents a specific set of analytical challenges: lack of UV chromophores, high polarity, and strong basicity (pKa ~11.2). While traditional techniques like GC-MS and HPLC-UV have their place, they often require cumbersome derivatization or suffer from poor sensitivity.

This guide objectively validates LC-MS (Liquid Chromatography-Mass Spectrometry) as the superior methodology for this application. We provide a self-validating protocol that eliminates derivatization steps while achieving limits of detection (LOD) orders of magnitude lower than UV-based alternatives.

Part 1: The Technical Challenge

Why Piperidines Fail on Standard Systems

Piperidine and its derivatives are secondary amines. Their chemical nature creates three distinct hurdles for standard analytical workflows:

-

The "Invisible" Analyte: Piperidine lacks a conjugated

-system, meaning it has negligible UV absorption above 200 nm. HPLC-UV analysis requires derivatization (e.g., with dansyl chloride), introducing experimental error and increasing prep time. -

Silanol Tailing: On standard C18 columns at acidic pH, the protonated amine (

) interacts ionically with residual silanols on the silica surface. This causes severe peak tailing, compromising resolution and integration accuracy. -

Retention Issues: Being highly polar and positively charged at neutral/acidic pH, piperidines often elute in the void volume of Reversed-Phase (RP) columns, co-eluting with matrix salts.

Part 2: Comparative Analysis

LC-MS vs. The Alternatives

The following matrix compares LC-MS against common alternatives based on experimental data and workflow efficiency.

| Feature | LC-MS (Recommended) | GC-MS | HPLC-UV | NMR |

| Sample Prep | Minimal (Dilute & Shoot) | High (Derivatization often required for volatility) | High (Derivatization required for detection) | Minimal |

| Sensitivity (LOD) | High (~0.01 µg/mL) | Moderate to High | Low (poor UV absorbance) | Low (mg level) |

| Selectivity | Mass-based (m/z discrimination) | Retention + EI Frag. | Retention time only | Structural |

| Throughput | High (5-10 min run) | Moderate (Thermal ramp) | Low (Long prep time) | Moderate |

| Suitability | Polar, non-volatile salts | Volatile free bases | Chromophore-rich compounds | Structure elucidation |

Critical Insight: GC-MS is a viable backup for volatile free-base piperidines but fails with piperidine salts (e.g., hydrochlorides) unless they are neutralized and extracted, which risks recovering only the free base fraction [1].

Part 3: Strategic Workflow Selection

The following decision tree illustrates when to deploy LC-MS versus alternative methods based on the specific properties of your piperidine intermediate.

Figure 1: Decision matrix for selecting the optimal analytical technique for piperidine intermediates.

Part 4: The Self-Validating LC-MS Protocol

This protocol utilizes HILIC (Hydrophilic Interaction Liquid Chromatography) . HILIC is superior to RPLC for piperidines because it retains polar amines well and uses a high-organic mobile phase, which enhances ESI desolvation and boosts sensitivity by 2-5x compared to aqueous RPLC [2].

Experimental Setup

-

Instrument: LC-MS/MS (Triple Quadrupole or Q-TOF recommended for specificity).

-

Column: Amide-bonded HILIC column (e.g., Waters XBridge Amide or Agilent Poroshell HILIC-Z), 2.1 x 100 mm, 2.5 µm.

-

Why Amide? It provides hydrogen bonding retention for the amine without the strong ionic interactions that cause tailing on bare silica.

-

-

Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Buffer controls ionization).

-

Mobile Phase B: Acetonitrile (LC-MS grade).[1]

Gradient Methodology

| Time (min) | % Mobile Phase B (ACN) | Flow Rate (mL/min) | Action |

| 0.00 | 95 | 0.4 | Initial equilibration (High organic for retention) |

| 1.00 | 95 | 0.4 | Isocratic hold |

| 6.00 | 50 | 0.4 | Elution gradient |

| 7.00 | 50 | 0.4 | Wash |

| 7.10 | 95 | 0.4 | Return to initial |

| 10.00 | 95 | 0.4 | Re-equilibration (Critical for HILIC) |

Mass Spectrometry Settings (ESI+)

-

Ionization: Electrospray Ionization (ESI), Positive Mode.

-

Target Ion:

(Piperidine m/z ~ 86.1). -

Mode: SIM (Selected Ion Monitoring) for quantification; Full Scan (m/z 50-500) for impurity profiling.

System Suitability & Self-Validation

A "Self-Validating" system includes internal checks to ensure data integrity before sample analysis is accepted.

-

Criterion 1 (Sensitivity): Signal-to-Noise (S/N) ratio of the LOQ standard must be > 10.

-

Criterion 2 (Peak Shape): Tailing factor (

) must be < 1.5. If -

Criterion 3 (Carryover): Blank injection after the highest standard must show < 0.1% of analyte area.

Part 5: Case Study & Data Interpretation

In a validation study comparing HILIC-MS to RPLC-UV for the impurity profiling of N-boc-piperidine:

-

RPLC-UV (210 nm): Failed to detect the trace de-protected piperidine impurity (0.05%) due to baseline noise and lack of UV absorption.

-

HILIC-MS: Successfully resolved the piperidine impurity (m/z 86) from the main peak. The high-organic mobile phase of HILIC provided a 5-fold increase in signal intensity compared to RPLC-MS conditions.

Linearity Data:

The method demonstrated linearity from 0.03 to 0.40 µg/mL with an

References

-

BenchChem. (2025).[5][6][7][8] A Comparative Guide to HPLC Purity Validation of 1-(2-chloroethyl)piperazine Derivatives. BenchChem Technical Guides. Link

-

Agilent Technologies. (2019).[9] Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent Application Notes. Link

-

National Institutes of Health (NIH). (2025). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. PubMed. Link

-

Chromatography Online. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. LCGC North America.[10] Link

Sources

- 1. mac-mod.com [mac-mod.com]

- 2. researchgate.net [researchgate.net]

- 3. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. alternative-therapies.com [alternative-therapies.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. agilent.com [agilent.com]

- 10. lctsbible.com [lctsbible.com]

Comprehensive Disposal Guide: N-(Piperidin-2-ylmethyl)ethanamine

Executive Summary & Immediate Safety Directives

N-(Piperidin-2-ylmethyl)ethanamine (CAS: 64168-09-8 / related isomers) is a secondary aliphatic amine capable of causing severe chemical burns and permanent eye damage. It acts as a strong organic base. Improper disposal can lead to violent exothermic reactions, release of toxic nitrogen oxide (NOx) fumes, or regulatory non-compliance under RCRA (Resource Conservation and Recovery Act).

CRITICAL "DO NOT" LIST:

-

DO NOT pour undiluted chemical down the sink.

-

DO NOT mix directly with strong acids (e.g., Sulfuric, Nitric) or oxidizers; this will cause violent boiling and sputtering.

-

DO NOT dispose of in standard trash bins, even if solid.

-

DO NOT use aluminum containers (amines can corrode aluminum).

Chemical Profile & Hazard Identification

Understanding the physicochemical properties is the first step in a self-validating safety protocol.

| Property | Data | Operational Implication |

| CAS Number | 64168-09-8 (General) | Verification key for waste manifests. |

| Chemical Class | Aliphatic Amine / Piperidine Derivative | High alkalinity; incompatible with acids/oxidizers. |

| Physical State | Liquid (typically) or Low-melting Solid | Requires leak-proof secondary containment. |

| GHS Classification | Skin Corr.[1][2][3][4][5][6][7] 1B , Eye Dam. 1, Acute Tox. 4 | Requires full skin/eye protection (Face shield + Goggles). |

| Flash Point | Est. >60°C (Combustible) | Treat as a "Flammable Corrosive" for segregation. |

| Reactivity | Strong Base | Exothermic reaction with acids; absorbs CO₂ from air. |

Pre-Disposal Handling & PPE[2][6]

Causality: Aliphatic amines penetrate skin rapidly and saponify fats, causing deep tissue damage that may not be immediately painful. Respiratory exposure can cause delayed pulmonary edema.

-

Engineering Controls: All transfers must occur inside a certified chemical fume hood.

-

Hand Protection:

-

Primary:Nitrile gloves (minimum 5 mil) for splash protection.

-

Immersion/High Risk:Silver Shield/4H or Viton laminate gloves. Latex is insufficient .

-

-

Eye Protection: Chemical splash goggles AND a face shield. Standard safety glasses are inadequate for corrosive liquids.

-

Body Protection: Chemical-resistant lab coat or apron; closed-toe shoes.

Waste Characterization & Segregation Logic

Effective disposal requires segregating the waste at the point of generation to prevent cross-reactivity.

Decision Logic for Waste Stream Selection

Figure 1: Decision matrix for segregating and packaging amine waste streams.[3]

Step-by-Step Disposal Procedures

Protocol A: Pure Chemical or Concentrated Solution (Liquid)

Use this for expired stock solutions or synthesis byproducts.

-

Container Selection: Use a clean High-Density Polyethylene (HDPE) or borosilicate glass bottle. Avoid metal containers.

-

Transfer: Pour the amine into the waste container using a funnel in the fume hood.

-

Labeling: Affix a hazardous waste tag immediately.

-

Constituents: "N-(Piperidin-2-ylmethyl)ethanamine" (Do not use abbreviations).

-

Hazard Checkbox: Mark "Corrosive" (pH > 12) and "Toxic".

-

-

Storage: Store in a secondary containment tray designated for Bases/Alkalis . Keep separate from the "Acid" waste stream.

Protocol B: Solid Waste (Contaminated Debris)

Use this for contaminated gloves, paper towels, or solid residue.

-

Collection: Place items in a clear, 6-mil polyethylene bag or a wide-mouth HDPE jar.

-

Sealing: If using a bag, twist the neck, tape it down (gooseneck seal), and place it inside a second bag (double-bagging).

-

Labeling: Tag as "Hazardous Waste - Solid Debris (Contaminated with Amines)".

Protocol C: Empty Containers (P-Listing Check)

While this specific amine is not typically P-listed (acutely toxic) by the EPA, best practice dictates triple-rinsing.

-

Triple Rinse: Rinse the empty bottle three times with a solvent capable of dissolving the residue (e.g., Ethanol or Water).

-

Rinsate Disposal: Collect all three rinses and dispose of them as Hazardous Waste (Protocol A). Do not pour rinsate down the drain.

-

Defacing: Cross out the original label. Mark "Empty - Triple Rinsed" and discard in standard glass trash or recycle according to local policy.

Emergency Response: Spills

Self-Validating Safety Step: Always assume the spill is evolving toxic vapors.

-

Evacuate & Ventilate: Alert nearby personnel. If the spill is outside a hood (>100 mL), evacuate the lab.

-

PPE Up: Don double nitrile gloves, lab coat, goggles, and face shield.

-

Containment: Surround the spill with absorbent socks or pillows to prevent spreading to floor drains.

-

Absorption (Preferred): Cover the liquid with an inert absorbent (vermiculite, dry sand, or commercial amine-neutralizing absorbent).

-

Note: Do not use paper towels for large spills as they increase the surface area for evaporation.

-

-

Cleanup: Scoop the absorbed material into a hazardous waste pail. Wipe the area with a dilute acid solution (e.g., 5% Citric Acid) to neutralize residues, then wash with soap and water. Test surface pH to ensure neutrality (pH 6-8).

Regulatory & Compliance Context

-

RCRA Classification: This material generally falls under D002 (Corrosivity) characteristic waste if pH ≥ 12.5.

-

Incineration: The preferred destruction method is high-temperature incineration equipped with scrubbers to handle nitrogen oxides (NOx).

-

Sewer Disposal: Strictly Prohibited. The high pH and aquatic toxicity risk make this illegal under the Clean Water Act for most municipalities.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 33944, N-(2-Aminoethyl)piperidine. Retrieved from [Link]

-

U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification (40 CFR Part 261). Retrieved from [Link]

Sources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.